7-{2-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
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Overview
Description
The compound 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE is a complex organic molecule that features a benzimidazole moiety, a piperidine ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE typically involves multiple steps, including the formation of the benzimidazole ring, the piperidine ring, and the chromenone structure. Common reagents and conditions used in these reactions include:
Lactic acid: and 4N HCl for refluxing.
Potassium carbonate: and acetonitrile for overnight reflux.
Benzaldehyde: and 40% KOH in ethanol at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE can undergo several types of chemical reactions, including:
Oxidation: Involving reagents like permanganate and solid aluminum oxide.
Reduction: Using common reducing agents such as sodium borohydride.
Substitution: Reactions involving nucleophilic or electrophilic substitution, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Permanganate: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Potassium carbonate: and acetonitrile for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
The compound 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer agent due to the presence of the benzimidazole moiety, which is known for its therapeutic properties.
Biology: Studied for its antimicrobial and antiviral activities.
Industry: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The compound may also exhibit antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as fenbendazole and mebendazole , which are known for their anthelmintic and anticancer properties.
Chromenone derivatives: Known for their antioxidant and anti-inflammatory activities.
Uniqueness
The uniqueness of 7-{2-[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHOXY}-5-HYDROXY-2,2-DIMETHYL-2,3-DIHYDRO-4H-CHROMEN-4-ONE lies in its combined structural features, which may confer a broader range of biological activities compared to simpler benzimidazole or chromenone derivatives.
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
7-[2-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C25H27N3O5/c1-25(2)13-20(30)23-19(29)11-15(12-21(23)33-25)32-14-22(31)28-10-6-5-9-18(28)24-26-16-7-3-4-8-17(16)27-24/h3-4,7-8,11-12,18,29H,5-6,9-10,13-14H2,1-2H3,(H,26,27) |
InChI Key |
TXPSMVHSAJQDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N3CCCCC3C4=NC5=CC=CC=C5N4)O)C |
Origin of Product |
United States |
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